molecular formula C28H24N2O2 B15203537 2,2'-((1E,1'E)-(((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol

2,2'-((1E,1'E)-(((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol

Cat. No.: B15203537
M. Wt: 420.5 g/mol
InChI Key: XYGQIEGQKDYFMG-NSOVKSMOSA-N
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Description

2,2’-((1E,1’E)-(((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol is a complex organic compound characterized by its unique structure, which includes two phenolic groups and a bis(azanylylidene) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((1E,1’E)-(((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol typically involves the condensation of 1,2-diphenylethane-1,2-diamine with salicylaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2’-((1E,1’E)-(((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-((1E,1’E)-(((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to form intramolecular hydrogen bonds, which can influence its electronic properties. The excited state proton transfer (ESPT) process is a key mechanism, where the compound undergoes proton transfer upon excitation, leading to changes in its fluorescence properties. This makes it useful as a fluorescent probe in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((1E,1’E)-(((1S,2S)-1,2-Diphenylethane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol is unique due to its specific structural arrangement, which allows for strong intramolecular hydrogen bonding and significant electronic effects. This makes it particularly suitable for applications in fluorescence-based research and OLED technology .

Properties

Molecular Formula

C28H24N2O2

Molecular Weight

420.5 g/mol

IUPAC Name

2-[[(1S,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-diphenylethyl]iminomethyl]phenol

InChI

InChI=1S/C28H24N2O2/c31-25-17-9-7-15-23(25)19-29-27(21-11-3-1-4-12-21)28(22-13-5-2-6-14-22)30-20-24-16-8-10-18-26(24)32/h1-20,27-28,31-32H/t27-,28-/m0/s1

InChI Key

XYGQIEGQKDYFMG-NSOVKSMOSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N=CC3=CC=CC=C3O)N=CC4=CC=CC=C4O

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N=CC3=CC=CC=C3O)N=CC4=CC=CC=C4O

Origin of Product

United States

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